(R,R)-DACH-pyridyl TROST ligand

Übersicht

Beschreibung

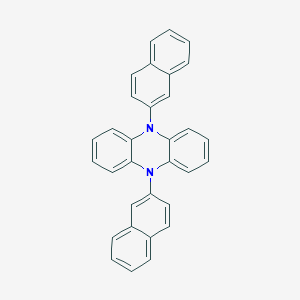

The Trost ligand is a diphosphine used in the palladium-catalyzed Trost asymmetric allylic alkylation . Other C2-symmetric ligands derived from trans-1,2-diaminocyclohexane (DACH) have been developed, such as the (R, R)-DACH-naphthyl ligand derived from 2-diphenylphosphino-1-naphthalenecarboxylic acid .

Synthesis Analysis

The synthesis of the(R,R)-DACH-pyridyl TROST ligand involves several steps . The process includes various conditions such as the use of SOCl2, toluene, KOtBu, THF, TMP, Mg2LiCl, I2, iPrMgCl, LiCl, Et2NPCl2, HCl, Ru(PPh3)3Cl2, D2O, SDS, and CPBA . Molecular Structure Analysis

The(R,R)-DACH-pyridyl TROST ligand is a C2-symmetric ligand derived from trans-1,2-diaminocyclohexane (DACH) . Chemical Reactions Analysis

The(R,R)-DACH-pyridyl TROST ligand has been used in the desymmetrization of 5- and 6-membered ring cyclic meso-substrates with electron-deficient pyrroles . The products were obtained with perfect regio- and diastereoselectivity and excellent enantioselectivities . Physical And Chemical Properties Analysis

The(R,R)-DACH-pyridyl TROST ligand is a solid substance with a molecular weight of 690.75 . Its optical activity is [α]20/D +131°, c = 1 in methanol . The melting point is between 136-142 °C .

Wissenschaftliche Forschungsanwendungen

Asymmetric Allylic Alkylation

The Trost asymmetric allylic alkylation is a powerful synthetic method for creating chiral carbon-carbon bonds. The (R,R)-DACH-pyridyl Trost ligand serves as a key component in this transformation. By coordinating with palladium catalysts, it enables the enantioselective formation of allylic products from allylic substrates. Researchers have harnessed this reaction for the synthesis of complex natural products, pharmaceutical intermediates, and other valuable molecules .

C-C Bond Formation via Cross-Coupling Reactions

The (R,R)-DACH-pyridyl Trost ligand participates in various cross-coupling reactions , such as Suzuki-Miyaura, Heck, and Stille reactions. These reactions allow the construction of C-C bonds, facilitating the creation of diverse molecular architectures. Researchers have employed this ligand to achieve efficient and enantioselective transformations in the context of total synthesis and drug discovery .

Catalysis in Medicinal Chemistry

In the realm of medicinal chemistry , the (R,R)-DACH-pyridyl Trost ligand plays a crucial role. It contributes to the development of chiral ligands for asymmetric catalysis, which are essential for synthesizing enantiopure drug candidates. By enabling the synthesis of chiral building blocks, this ligand aids in the creation of novel pharmaceutical agents .

Functionalization of Unactivated C-H Bonds

Researchers have harnessed the (R,R)-DACH-pyridyl Trost ligand to activate and functionalize otherwise unreactive C-H bonds. This ligand facilitates the selective functionalization of C-H bonds adjacent to nitrogen, oxygen, or sulfur atoms. Such transformations are valuable for late-stage functionalization in natural product synthesis and drug modification .

Enantioselective Synthesis of Natural Products

The (R,R)-DACH-pyridyl Trost ligand has contributed to the enantioselective synthesis of several complex natural products. By enabling key bond-forming steps, it allows chemists to access chiral intermediates and final products with high stereocontrol. Notably, this ligand has been employed in the total synthesis of bioactive compounds and alkaloids .

Chiral Ligand Design and Optimization

Beyond specific reactions, the (R,R)-DACH-pyridyl Trost ligand serves as a model system for understanding ligand design principles. Researchers study its coordination modes, steric effects, and electronic properties to develop new chiral ligands. These ligands enhance the efficiency and selectivity of various catalytic processes, including asymmetric synthesis and transition metal-catalyzed reactions .

Wirkmechanismus

Target of Action

The (R,R)-DACH-pyridyl TROST ligand is primarily used as a chiral ligand in asymmetric allylic alkylation . The primary targets of this ligand are the substrates involved in the allylic alkylation reactions. The ligand binds to these substrates and facilitates the reaction in a way that produces one enantiomer preferentially over the other.

Mode of Action

The (R,R)-DACH-pyridyl TROST ligand operates by binding to the substrate in the reaction and orienting it in such a way that the incoming nucleophile preferentially attacks one face of the substrate . This results in the formation of one enantiomer over the other, leading to an asymmetric reaction.

Biochemical Pathways

The (R,R)-DACH-pyridyl TROST ligand is involved in the biochemical pathway of asymmetric allylic alkylation . This reaction is a key step in the synthesis of many biologically active molecules, including pharmaceuticals. The downstream effects of this reaction can vary widely depending on the specific molecules being synthesized.

Result of Action

The primary result of the action of the (R,R)-DACH-pyridyl TROST ligand is the preferential formation of one enantiomer in an asymmetric allylic alkylation reaction . This can have significant implications in the synthesis of biologically active molecules, as the two enantiomers of a molecule can have very different biological activities.

Zukünftige Richtungen

The field of asymmetric catalysis, which includes the use of (R,R)-DACH-pyridyl TROST ligand, is growing. The production of enantiopure compounds is increasing, and the industry is searching for better synthetic procedures that are more selective, straightforward, less costly, and environmentally friendly . The (R,R)-DACH-pyridyl TROST ligand and similar ligands will likely continue to play a key role in this area .

Eigenschaften

IUPAC Name |

N-[(1R,2R)-2-(pyridine-2-carbonylamino)cyclohexyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c23-17(15-9-3-5-11-19-15)21-13-7-1-2-8-14(13)22-18(24)16-10-4-6-12-20-16/h3-6,9-14H,1-2,7-8H2,(H,21,23)(H,22,24)/t13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYFDUZVVBXFBQ-ZIAGYGMSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

201551-23-7 | |

| Record name | (1R,2R)-(ââ?¬â??)-1,2-Bis[(2-pyridinylcarbonyl)amino]cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B3067939.png)

![1,8-Diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B3067945.png)

![(2S,4R)-1-((R)-14-acetamido-1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-13,13-dimethyl-2-oxo-6,9-dioxa-12-thia-3-azapentadecan-15-oyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B3067984.png)